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Compound of Interest

Compound Name:
4-Methoxy-2,6-dimethylpyridin-1-

ium-1-olate

CAS No.: 6890-59-1

Cat. No.: B7777752

Get Quote

Executive Summary: The "Steric-Electronic"
Paradox
In the design of heterocyclic ligands and pharmaceutical intermediates, 2,6-dimethylpyridine N-

oxide (2,6-lutidine N-oxide) represents a unique scaffold. It offers a "steric gate" via the methyl

groups at positions 2 and 6, which restricts access to the N-oxide oxygen. However, the

introduction of a methoxy group (-OCH₃), typically at the 4-position (para), fundamentally alters

the molecule's electronic landscape.

This guide analyzes how the methoxy group acts as a remote electronic tuner. Unlike simple

inductive effects, the methoxy substituent engages in strong resonance donation (+M), which

competes with the inductive withdrawal (-I) of the N-oxide moiety. Understanding this interplay

is critical for:

Tuning Basicity: Modulating pKa for specific buffer ranges or solubility profiles.
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Ligand Design: Creating metal complexes where the oxygen donor strength is high, but

steric bulk prevents oligomerization.

Nucleophilic Catalysis: Enhancing the nucleophilicity of the oxygen atom for organocatalytic

oxidations.

Electronic Architecture
The Push-Pull Mechanism
The pyridine N-oxide ring is an electron-deficient aromatic system due to the electronegative

nitrogen cation. However, the oxygen atom is electron-rich. When a methoxy group is added at

C4, it establishes a "push-pull" system:

The "Push" (+M Effect): The lone pair on the methoxy oxygen donates electron density into

the pyridine ring. This density is delocalized to the 2, 6, and most importantly, the N-oxide

oxygen positions.

The "Pull" (Inductive/Resonance): The positively charged nitrogen pulls density, but the high

electron density at the terminal oxygen makes the N-O bond more polarizable.

Steric Gating by 2,6-Methyls
The 2,6-dimethyl groups do not merely act as steric bulk; they also provide weak electron

donation (+I). Crucially, they force the N-oxide oxygen to adopt specific geometries in metal

coordination spheres, often preventing the formation of

-oxo bridges (common in simple pyridine N-oxides) and favoring terminal coordination.

Visualization of Electronic Flow
The following diagram illustrates the resonance contributions that increase electron density at

the N-oxide oxygen.
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Figure 1: Electronic vector map showing the dominance of methoxy resonance donation (+M)

over inductive effects, resulting in high electron density at the N-oxide oxygen.

Chemical Characterization & Data Trends
To validate the electronic impact of the methoxy group, we examine Nuclear Magnetic

Resonance (NMR) shifts and pKa values. The methoxy group causes significant shielding

(upfield shift) of the ring carbons, particularly at C3 and C5, and increases the basicity of the N-

oxide.

Comparative Data Table
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Property
2,6-
Dimethylpyridine
N-oxide

4-Methoxy-2,6-
dimethylpyridine N-
oxide

Effect of Methoxy
Group

Hammett -0.17 (Methyl) -0.27 (Methoxy)

Stronger electron

donation via

resonance.

pKa (Conj. Acid) 1.02
~2.30 - 2.50

(Predicted*)

Significant Increase:

+M effect stabilizes

the protonated form.

Dipole Moment ~4.41 D > 5.0 D

Increase: Vector

addition of N-O and C-

O dipoles.

C NMR (C4) ~125 ppm ~158 ppm

Deshielding: Direct

attachment of

electronegative

Oxygen.

C NMR (C3/5) ~125 ppm ~110 ppm

Shielding: Increased

electron density from

resonance.

*Note: pKa prediction based on additivity of substituent effects relative to 4-methoxypyridine N-

oxide (pKa 2.05) and 2,6-lutidine N-oxide (pKa 1.02).

Experimental Protocols
Synthesis Strategy: The Nitro-Displacement Route
Direct oxidation of 4-methoxy-2,6-lutidine is possible but often suffers from lower yields or over-

oxidation. The most robust pathway for researchers involves the nucleophilic aromatic

substitution (

) of a nitro group. The N-oxide moiety activates the C4 position for nucleophilic attack, making
this route highly efficient.

Protocol: Synthesis of 4-Methoxy-2,6-dimethylpyridine N-oxide
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Step 1: N-Oxidation of 2,6-Lutidine

Dissolve 2,6-lutidine (10.0 g, 93 mmol) in glacial acetic acid (50 mL).

Add hydrogen peroxide (30% aq., 15 mL) dropwise at room temperature.

Heat to 70°C for 12 hours. Add an additional 10 mL of

if conversion is incomplete (monitor by TLC, MeOH:DCM 1:9).

Concentrate under reduced pressure. Neutralize with solid

. Extract with DCM (

mL), dry over

, and concentrate to yield the N-oxide.

Step 2: Nitration (The Activation Step)

Dissolve the N-oxide (from Step 1) in conc.

(20 mL).

Cool to 0°C. Add fuming

(10 mL) dropwise (Exothermic!).

Heat to 100°C for 4 hours.

Pour onto ice. Neutralize carefully with

(solid) to pH 8.

Extract with Chloroform. The product, 4-nitro-2,6-dimethylpyridine N-oxide, precipitates or

crystallizes upon concentration (Yellow solid).

Step 3: Methoxylation (

)
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Suspend 4-nitro-2,6-dimethylpyridine N-oxide (1.0 eq) in dry Methanol.

Add Sodium Methoxide (

, 1.2 eq) solution (25% in MeOH) dropwise at 0°C.

Reflux for 2 hours. The solution will turn from yellow to colorless/pale brown as the nitro

group is displaced.

Workup: Quench with water. Remove MeOH via rotary evaporation. Extract aqueous phase

with DCM.

Purification: Recrystallize from Acetone/Ether or purify via flash chromatography

(EtOAc/MeOH).

Workflow Visualization
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Figure 2: Synthetic pathway utilizing the activating nature of the N-oxide group to facilitate

nucleophilic substitution at the C4 position.[1][2]

Applications in Research & Development
Ligand Design for Metal Complexes
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The 4-methoxy-2,6-dimethylpyridine N-oxide is a superior ligand for lanthanide and transition

metal chemistry compared to its non-methylated counterparts.

Benefit: The 4-methoxy group increases the electron density on the oxygen, strengthening

the Metal-Oxygen (

) bond.

Selectivity: The 2,6-methyl groups prevent the formation of polymeric networks, favoring

discrete monomeric or dimeric complexes. This is crucial for creating soluble catalysts or

luminescent materials.

Organocatalysis
In organocatalytic systems (e.g., allylation of aldehydes), pyridine N-oxides act as Lewis bases.

The 4-methoxy derivative offers a "super-nucleophilic" oxygen atom that can activate silanes or

boron reagents more effectively than unsubstituted pyridine N-oxides, while the methyl groups

provide stereochemical differentiation.

Pharmaceutical Relevance
The methoxy group is a common metabolic handle. In drug design, installing a methoxy group

on a pyridine N-oxide scaffold can:

Alter Solubility: The polar N-oxide + lipophilic methyls + polar methoxy creates a balanced

LogP.

Block Metabolism: Blocking the para-position prevents rapid oxidation by CYP450 enzymes,

which typically attack the C4 position of pyridines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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